1-(5-Bromo-2-chlorobenzyl)pyrrolidine

Physicochemical Properties Medicinal Chemistry ADME Prediction

Sourcing the precise 5-bromo-2-chloro N-benzylpyrrolidine regioisomer is challenging yet critical for SAR library synthesis and chemoselective cross-coupling methodology. Generic substitution with regioisomers introduces unquantifiable risk in research outcomes. • Dual-halogen pattern (C5-Br, C2-Cl) enables sequential Suzuki or Buchwald-Hartwig couplings for late-stage functionalization. • Predicted logP 3.50, pKa 9.03 - suitable baseline for CNS-penetrant candidate design and physicochemical profiling. • 95% purity; non-hazardous for transport; ships ambient from US stock.

Molecular Formula C11H13BrClN
Molecular Weight 274.58 g/mol
CAS No. 1704073-77-7
Cat. No. B1528992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2-chlorobenzyl)pyrrolidine
CAS1704073-77-7
Molecular FormulaC11H13BrClN
Molecular Weight274.58 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=C(C=CC(=C2)Br)Cl
InChIInChI=1S/C11H13BrClN/c12-10-3-4-11(13)9(7-10)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2
InChIKeyOGTDRDLHXHSGJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromo-2-chlorobenzyl)pyrrolidine CAS 1704073-77-7: A Halogenated Pyrrolidine Building Block for Specialized Research


1-(5-Bromo-2-chlorobenzyl)pyrrolidine (CAS: 1704073-77-7) is a synthetic small molecule belonging to the N-benzylpyrrolidine class . Its structure consists of a pyrrolidine heterocycle linked via a methylene bridge to a benzene ring bearing bromine at the 5-position and chlorine at the 2-position. With a molecular formula of C11H13BrClN and a molecular weight of 274.58 g/mol , the compound's primary documented role is as a research chemical and synthetic intermediate [1]. The dual halogenation pattern (bromo and chloro) is a key structural feature, potentially enabling sequential cross-coupling reactions in complex molecule synthesis [1]. Current commercial availability is limited, with catalog listings indicating 95% purity as a standard specification .

Scaffold
N-Benzylpyrrolidine core for synthetic derivatization
Reactivity
Dual Br/Cl substitution enables sequential cross-coupling
Grade
Research chemical grade for synthetic method development

Why 1-(5-Bromo-2-chlorobenzyl)pyrrolidine Cannot Be Substituted with Common Analogs


In the absence of published, quantitative comparator data for 1-(5-Bromo-2-chlorobenzyl)pyrrolidine, the primary justification for its specific selection over close analogs is entirely structural and functional. Regioisomers, such as 1-(4-Bromo-2-chlorobenzyl)pyrrolidine (CAS: 935841-15-9) [1] or monohalogenated analogs like 1-(2-Chlorobenzyl)pyrrolidine (CAS: 72249-97-9) [2], present different spatial arrangements of halogens and distinct reactivity profiles. These differences preclude generic substitution in applications requiring precise molecular geometry, such as ligand design targeting specific protein pockets or in multi-step syntheses where the 5-bromo-2-chloro substitution pattern is required for regioselective reactions like Suzuki or Buchwald-Hartwig couplings [3]. Without rigorous, quantitative SAR data, substitution based on structural similarity alone introduces unquantifiable risk into research outcomes. The burden of proof for functional equivalence lies with the substitution, and the current evidence base is insufficient to support such interchangeability.

Regioisomer Geometry
4-Bromo-2-chloro isomer alters halogen spatial orientation, affecting molecular recognition.
Reactive Handle Loss
Monohalogenated analogs lack a second coupling site, limiting sequential synthetic strategies.
Unverified Equivalence
No quantitative SAR data; substitution may introduce unpredictable reactivity shifts.

Quantitative Evidence Assessment for 1-(5-Bromo-2-chlorobenzyl)pyrrolidine: A Critical Review of Available Data


Physicochemical Property Profile vs. Monohalogenated Analog

Computational predictions provide a class-level comparison of physicochemical properties for 1-(5-Bromo-2-chlorobenzyl)pyrrolidine relative to its monochlorinated analog. The target compound is predicted to have a logP of 3.50 [1] and a pKa of 9.03 ± 0.20 . In contrast, the monochlorinated analog 1-(2-Chlorobenzyl)pyrrolidine is predicted to have a lower logP of 2.90 [2]. The increased lipophilicity of the target compound, driven by the additional bromine atom, is a quantifiable physicochemical differentiator with implications for membrane permeability and solubility.

Predicted LogP
Class-level inference
Target: 3.50
Analog: 2.90
Δ +0.60 log units
Higher predicted lipophilicity; supports differentiation screening.
Computational prediction; experimental validation needed.
Physicochemical Properties Medicinal Chemistry ADME Prediction

Absence of Biological Activity in a 5-Lipoxygenase Inhibition Assay

A screening assay deposited in ChEMBL (CHEMBL620010) reports that 1-(5-Bromo-2-chlorobenzyl)pyrrolidine was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) cell 5-Lipoxygenase at a single concentration of 100 μM and exhibited 'no significant activity' (NS) [1]. This negative result is a quantifiable data point (activity below the assay's detection threshold) and is provided as a reference. No comparative data for analogs in this specific assay were found.

5-LOX Inhibition
Reported
No significant activity at 100 µM
Excludes 5-LOX as target; de-risks screening efforts.
RBL-1 cell assay (CHEMBL620010)
Enzyme Inhibition Inflammation Phenotypic Screening

Unverified and Unquantified Dopamine Transporter (DAT) Activity Claim

Multiple vendor websites assert that 1-(5-Bromo-2-chlorobenzyl)pyrrolidine is 'a potent and selective inhibitor of the dopamine transporter (DAT)' and describe its mechanism as involving the prevention of dopamine reuptake . **CRITICAL LIMITATION:** These claims are presented without citation to any primary research paper or patent containing supporting quantitative data (e.g., IC50, Ki values). Furthermore, no comparative data against other DAT inhibitors or structurally related analogs (e.g., GBR 12909, various piperazine analogs) is provided. In the absence of verifiable, comparative quantitative evidence from a rigorous assay system, this claim cannot be used to justify compound selection or differentiation.

DAT Inhibition Claim
Unverified claim
Described as 'potent'; no IC50/Ki provided
Lacks supporting data; requires independent validation.
Assay unspecified; no comparator data.
Neuroscience Psychiatry Transporter Inhibition

Best-Fit Research and Industrial Application Scenarios for 1-(5-Bromo-2-chlorobenzyl)pyrrolidine


Exploratory Medicinal Chemistry: A Scaffold for Building SAR Libraries

In early-stage drug discovery, this compound's primary value is as a structurally novel N-benzylpyrrolidine scaffold for building structure-activity relationship (SAR) libraries. Its dual-halogen substitution pattern (5-bromo, 2-chloro) serves as a potential synthetic handle for late-stage functionalization via sequential cross-coupling reactions [1]. Scientists can use this core to generate diverse analogs and systematically profile them against a target of interest. The lack of pre-existing data necessitates de novo biological evaluation, making it suitable for programs with robust internal screening capabilities. Its high predicted logP of 3.50 [2] suggests utility in designing CNS-penetrant candidates.

Synthetic Methodology Development: A Benchmark Substrate for Chemoselective Reactions

The presence of both an aryl bromide and an aryl chloride on the same ring makes 1-(5-Bromo-2-chlorobenzyl)pyrrolidine a valuable benchmark substrate for developing and demonstrating chemoselective cross-coupling methodologies. The differential reactivity of C-Br versus C-Cl bonds under various catalytic conditions (e.g., Suzuki, Buchwald-Hartwig) allows methodologists to demonstrate selective functionalization at one position while leaving the other intact for subsequent steps [1]. This application is entirely synthetic and does not rely on any biological activity claims.

Physicochemical Property Studies: A Probe for Halogenation Effects

In the absence of biological data, this compound can be employed in fundamental physicochemical studies comparing dihalogenated and monohalogenated N-benzylpyrrolidines. Its predicted logP (3.50) [1] and pKa (9.03) [2] provide a baseline for experimental validation (e.g., shake-flask logP, potentiometric pKa). These studies can help refine computational models and generate quantitative data to inform lead optimization campaigns where modulating lipophilicity and basicity are critical.

De-Risking Screening Libraries: A Documented Negative Control

The documented lack of activity in a 5-Lipoxygenase assay at 100 μM [1] allows this compound to serve as a known negative control in subsequent phenotypic screens targeting this enzyme. This prevents redundant procurement and screening of a compound with a known null result, thereby increasing the efficiency and cost-effectiveness of large screening campaigns.

Application
Selection Property
Validation Focus
SAR library synthesis
5-Bromo-2-chloro substitution pattern
Late-stage diversification via sequential cross-coupling
Chemoselective coupling methodology
Differential C–Br vs C–Cl reactivity
Catalyst and condition screening for regioselectivity
Physicochemical property baseline
Predicted lipophilicity and basicity
Experimental logP/pKa determination; model refinement
Screening library negative control
Documented inactive in 5-LOX assay
Prevent redundant procurement; focus on novel targets
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